Methyl 3-chloro-5-fluoro-2-methylbenzoate

Description

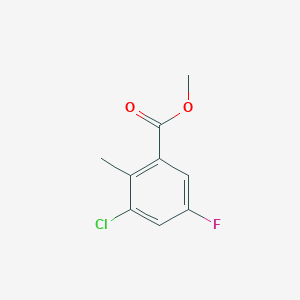

Methyl 3-chloro-5-fluoro-2-methylbenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with chlorine (Cl), fluorine (F), and methyl (CH₃) groups at positions 3, 5, and 2, respectively. Its molecular formula is C₁₀H₁₀ClFO₂, with a calculated molecular weight of 216.64 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in coupling or substitution reactions .

Properties

IUPAC Name |

methyl 3-chloro-5-fluoro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACWILSTIWESLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Methyl 3-chloro-5-fluoro-2-methylbenzoate can be synthesized through the esterification of 3-chloro-5-fluoro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Halogenation: Another method involves the halogenation of methyl 2-methylbenzoate, where chlorine and fluorine are introduced to the benzene ring through electrophilic aromatic substitution reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 3-chloro-5-fluoro-2-methylbenzoate undergoes nucleophilic substitution reactions where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

Substitution: Formation of various substituted benzoates.

Reduction: Formation of alcohols or amines.

Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

Chemistry

Methyl 3-chloro-5-fluoro-2-methylbenzoate is utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. It undergoes various chemical reactions:

- Substitution Reactions : Chlorine or fluorine can be replaced by nucleophiles.

- Reduction Reactions : Can be reduced to form alcohols or amines.

- Oxidation Reactions : Oxidation of the methyl group can yield carboxylic acids or aldehydes.

Biology

In biological research, this compound is instrumental in studying the effects of halogenated benzoates on biological systems. It is also employed in developing biochemical assays to evaluate enzyme activities and receptor interactions.

Medicine

Research indicates potential therapeutic properties:

- Bradykinin B2 Receptor Antagonism : Exhibits antagonistic activity against bradykinin B2 receptors, which are involved in pain signaling pathways.

- Local Anesthetic Effects : Demonstrated significant local anesthetic properties comparable to established anesthetics like tetracaine.

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Bradykinin Antagonism | Inhibits pain signaling pathways | |

| Local Anesthetic | Modulates ion channels involved in pain transmission |

Comparison with Established Anesthetics

| Compound | Surface Anesthesia (%) | Infiltration Anesthesia (%) | Acute Toxicity (LD50) |

|---|---|---|---|

| This compound | 92.0 ± 0.6 | 100 | High |

| Tetracaine | 98.7 ± 0.2 | 100 | Moderate |

| Pramocaine | 99.1 ± 0.2 | 100 | Low |

Local Anesthetic Study

A comparative study evaluated the anesthetic efficacy of various benzoates, including this compound, revealing that it has comparable efficacy to established local anesthetics while maintaining a favorable safety profile.

Bradykinin Receptor Research

Research demonstrated that modifications in the chemical structure of benzoates could enhance their affinity for bradykinin receptors. This compound was highlighted as a promising candidate for further development in pain management therapies.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-fluoro-2-methylbenzoate involves its interaction with specific molecular targets. The halogen atoms (chlorine and fluorine) on the benzene ring enhance its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, its ester functional group can undergo hydrolysis to release the corresponding acid and alcohol.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 3-Chloro-5-Fluoro-2-Methylbenzoate and Related Compounds

Structural and Electronic Differences

- Substituent Effects: The chlorine and fluorine groups in the target compound are electron-withdrawing, increasing the electrophilicity of the aromatic ring compared to analogs like methyl 3-amino-5-chloro-2-ethylbenzoate, where the amino group (NH₂) is electron-donating. This difference significantly impacts reactivity in nucleophilic aromatic substitution (NAS) reactions . The trifluoromethyl (CF₃) group in 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid enhances lipophilicity and metabolic stability, making it more suited for pesticidal applications than the target compound .

Physicochemical Properties

- Volatility and Solubility: Methyl esters with halogen substituents (e.g., Cl, F) generally exhibit lower volatility compared to non-halogenated analogs due to increased molecular weight and polarity. For instance, methyl salicylate (a non-halogenated ester) has a vapor pressure of ~0.1 mmHg at 25°C, while halogenated analogs like the target compound are expected to have lower values . The methyl group at position 2 in the target compound may slightly increase hydrophobicity compared to ethyl-substituted analogs (e.g., methyl 3-amino-5-chloro-2-ethylbenzoate), which could influence solubility in organic solvents .

Biological Activity

Methyl 3-chloro-5-fluoro-2-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies and findings related to its biological effects, mechanisms of action, and therapeutic implications.

- Molecular Formula : C9H8ClF O2

- Molecular Weight : 202.61 g/mol

- CAS Number : 697739-04-1

Biological Activity Overview

This compound has been evaluated for several biological activities, including its role as a bradykinin B2 receptor antagonist, local anesthetic effects, and potential applications in treating skin diseases.

Bradykinin B2 Receptor Antagonism

Recent studies have indicated that compounds similar to this compound exhibit antagonistic activity against the bradykinin B2 receptor. This receptor is involved in various physiological processes, including inflammation and pain signaling. The antagonism of this receptor may lead to analgesic effects and has implications for the treatment of pain and inflammatory conditions .

Local Anesthetic Effects

In a comparative study involving various benzoate derivatives, this compound demonstrated significant local anesthetic properties. The evaluation included surface anesthesia and acute toxicity tests, showing that this compound can effectively reduce pain sensation while maintaining low toxicity levels .

| Compound | Surface Anesthesia (%) | Infiltration Anesthesia (%) | Acute Toxicity (LD50) |

|---|---|---|---|

| This compound | 92.0 ± 0.6 | 100 | High |

| Tetracaine | 98.7 ± 0.2 | 100 | Moderate |

| Pramocaine | 99.1 ± 0.2 | 100 | Low |

The mechanism by which this compound exerts its biological effects is primarily through modulation of ion channels involved in pain transmission. By blocking the bradykinin B2 receptor, it inhibits the downstream signaling pathways that lead to pain perception .

Case Studies and Research Findings

- Local Anesthetic Study : A study evaluated the anesthetic efficacy of various benzoates, including this compound. It was found to have comparable efficacy to established local anesthetics like tetracaine and pramocaine, with an acceptable safety profile .

- Bradykinin Receptor Research : Research demonstrated that modifications in the chemical structure of benzoates could enhance their affinity for bradykinin receptors. This compound was highlighted as a promising candidate for further development in pain management therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.